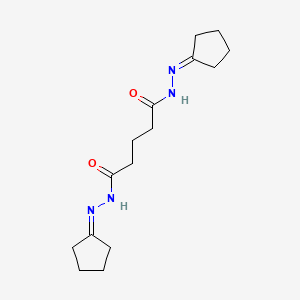
N'~1~,N'~5~-dicyclopentylidenepentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for N’~1~,N’~5~-dicyclopentylidenepentanedihydrazide are not extensively documented. it is typically prepared through the condensation reaction of cyclopentanone with pentanedihydrazide under controlled conditions . Industrial production methods for this compound are not well-established due to its specialized use in research.
Chemical Reactions Analysis
N’~1~,N’~5~-dicyclopentylidenepentanedihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’~1~,N’~5~-dicyclopentylidenepentanedihydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-dicyclopentylidenepentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
N’~1~,N’~5~-dicyclopentylidenepentanedihydrazide can be compared with other similar compounds, such as:
N’~1~,N’~5~-dicyclohexylidenepentanedihydrazide: This compound has a similar structure but with cyclohexyl groups instead of cyclopentyl groups.
N’~1~,N’~5~-bis(4-butoxybenzylidene)pentanedihydrazide: This compound has butoxybenzylidene groups instead of cyclopentyl groups.
N’~1~,N’~5~-bis(4-chlorobenzylidene)pentanedihydrazide: This compound has chlorobenzylidene groups instead of cyclopentyl groups.
The uniqueness of N’~1~,N’~5~-dicyclopentylidenepentanedihydrazide lies in its specific structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
N,N'-bis(cyclopentylideneamino)pentanediamide |
InChI |
InChI=1S/C15H24N4O2/c20-14(18-16-12-6-1-2-7-12)10-5-11-15(21)19-17-13-8-3-4-9-13/h1-11H2,(H,18,20)(H,19,21) |
InChI Key |
BASICDXNMZVWON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)CCCC(=O)NN=C2CCCC2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-4-(1-ethylpyrazol-4-yl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959104.png)
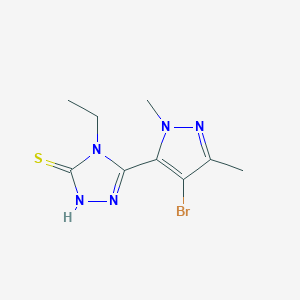
![N-[4-(difluoromethoxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959121.png)
![(1Z)-N'-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10959126.png)
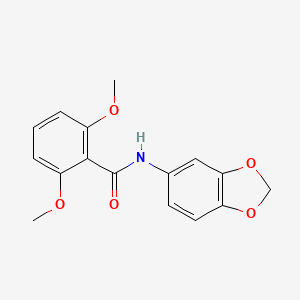
![{3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B10959145.png)
![4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B10959162.png)
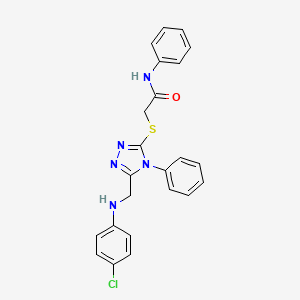
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959180.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10959181.png)
![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959184.png)
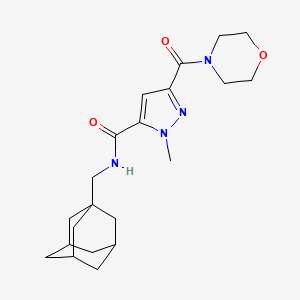
![N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10959191.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10959193.png)
